Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state

,

Organic & Biomolecular Chemistry,

2017,

15(31),

6656-6667

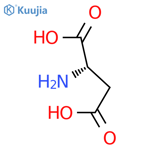

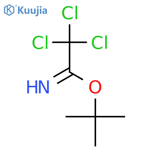

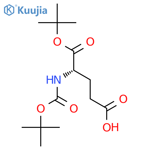

![Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,1,1-dimethylethyl ester, (2S)- structure](https://ko.kuujia.com/scimg/cas/81323-59-3x500.png)